2-Fluoro-5-methoxynicotinic acid chemical properties
2-Fluoro-5-methoxynicotinic acid chemical properties
An In-depth Technical Guide to 2-Fluoro-5-methoxynicotinic Acid: Properties, Reactivity, and Applications
Executive Summary
2-Fluoro-5-methoxynicotinic acid is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, derived from the interplay of an electron-withdrawing fluorine atom and an electron-donating methoxy group on a pyridine scaffold, imparts distinct chemical properties that are strategically exploited in modern drug discovery. This guide provides a comprehensive overview of its core chemical properties, reactivity, synthetic utility, and safety considerations, tailored for researchers and drug development professionals.
Molecular Overview and Structural Attributes
At its core, 2-Fluoro-5-methoxynicotinic acid is a pyridine ring substituted at the 3-position with a carboxylic acid group. The key to its utility lies in the specific placement of the fluoro and methoxy substituents.
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Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, influences its aromatic reactivity.[1]
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2-Fluoro Substituent: The fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect. This has several critical consequences:
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5-Methoxy Substituent: The methoxy group at the 5-position acts as an electron-donating group through resonance, partially counteracting the withdrawing effects of the fluorine and ring nitrogen.[1]
This precise electronic balance governs the molecule's reactivity, allowing for selective chemical transformations and making it a versatile scaffold for building complex molecular architectures.[1]
Caption: Chemical structure of 2-Fluoro-5-methoxynicotinic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 884494-82-0 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [2][3] |
| Molecular Weight | 171.13 g/mol | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 283.7°C at 760 mmHg | [3] |
| Flash Point | 125.4 ± 25.9 °C | [3] |
| Appearance | White to off-white solid | N/A |
| pKa | The electron-withdrawing fluorine influences the pKa of the carboxylic acid, increasing its acidity.[1] | [1] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Fluoro-5-methoxynicotinic acid is dominated by its carboxylic acid function, which serves as a primary handle for derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes nucleophilic acyl substitution, making it an ideal point for conjugation and molecular elaboration.[1]
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Amidation: Formation of amides is arguably the most critical reaction for this building block in medicinal chemistry. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole), facilitate efficient amide bond formation with a wide range of primary and secondary amines under mild conditions.
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Esterification: Standard methods, including Fischer-Speier esterification (acid catalysis with an alcohol), can be employed to produce corresponding esters.[1] These esters can serve as prodrugs or intermediates for further transformations.
Caption: Key reaction pathways for 2-Fluoro-5-methoxynicotinic acid.
Reactivity of the Pyridine Ring
While the carboxylic acid is the most common reaction site, the pyridine ring itself can participate in reactions. The electronic nature of the ring, influenced by the substituents, dictates its susceptibility to nucleophilic or electrophilic attack. The fluorine at the 2-position is a potential leaving group for nucleophilic aromatic substitution (SNA) reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.
Experimental Protocol: HATU-Mediated Amidation
This protocol describes a robust and widely applicable method for coupling 2-Fluoro-5-methoxynicotinic acid with a generic primary amine.
Rationale: The use of HATU as a coupling agent is favored for its high efficiency, rapid reaction times, and minimization of side reactions, particularly racemization in chiral substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt byproduct.
Materials:
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2-Fluoro-5-methoxynicotinic acid (1.0 eq)
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Primary Amine (1.1 eq)
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HATU (1.2 eq)
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DIPEA (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-5-methoxynicotinic acid (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DMF.
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Activation & Coupling: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).
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Aqueous Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure amide.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for a typical HATU-mediated amidation reaction.
Applications in Medicinal Chemistry
2-Fluoro-5-methoxynicotinic acid is a valuable building block for creating novel molecules with potential biological activity.[1] Its utility stems from the ability to introduce the 2-fluoro-5-methoxypyridinyl moiety into a larger molecular scaffold. While specific examples for this exact molecule are proprietary or in early-stage development, analogous structures like 2-fluoro-5-methylbenzoic acid are used to synthesize potent and selective kinase inhibitors and adenylyl cyclase 1 (AC1) inhibitors for treating chronic pain.[4] The incorporation of the fluorinated pyridine motif can confer several advantages:
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Improved Potency: The specific electronic and steric profile can lead to enhanced binding affinity with protein targets.
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Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[1]
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Modulated Physicochemical Properties: Fluorine substitution can impact lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Use in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] Avoid breathing dust and avoid contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][7]
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Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6][7]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
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Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- Benchchem. (n.d.). 2-Fluoro-5-methoxynicotinic acid | 1215868-59-9.
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MySkinRecipes. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]
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Capot Chemical. (2013, August 28). MSDS of 5-Fluoro-2-methoxynicotinic acid. Retrieved from [Link]
